molecular formula C10H14BrNO B13548722 N-Methyl-4-bromo-3-methoxybenzeneethanamine

N-Methyl-4-bromo-3-methoxybenzeneethanamine

Cat. No.: B13548722
M. Wt: 244.13 g/mol
InChI Key: MEGPZCFFHFXIJM-UHFFFAOYSA-N
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Description

N-Methyl-4-bromo-3-methoxybenzeneethanamine is an organic compound with the molecular formula C10H14BrNO It is a derivative of benzeneethanamine, featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-bromo-3-methoxybenzeneethanamine typically involves multiple steps:

    Bromination: The starting material, 3-methoxybenzeneethanamine, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: The resulting 4-bromo-3-methoxybenzeneethanamine is then methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-bromo-3-methoxybenzeneethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzeneethanamines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-Methyl-4-bromo-3-methoxybenzeneethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-4-bromo-3-methoxybenzeneethanamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-bromo-3-methoxybenzamide
  • N,N-Dimethyl-4-methoxybenzamide
  • 4-Bromo-3-methoxy-N-methylbenzamide

Uniqueness

N-Methyl-4-bromo-3-methoxybenzeneethanamine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H14BrNO/c1-12-6-5-8-3-4-9(11)10(7-8)13-2/h3-4,7,12H,5-6H2,1-2H3

InChI Key

MEGPZCFFHFXIJM-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=C(C=C1)Br)OC

Origin of Product

United States

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